molecular formula C27H44O6 B150455 Periplocoside N

Periplocoside N

Cat. No.: B150455
M. Wt: 464.6 g/mol
InChI Key: MQSVACYEBUOKAY-NOQMFQFLSA-N
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Biochemical Analysis

Cellular Effects

Periplocoside N has significant effects on various types of cells. In insects sensitive to this compound, such as Mythimna separata, it causes destruction of the microvilli, organelles, and cytomembrane in the midgut cells . This suggests that this compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound is not fully elucidated. It’s speculated that in M. separata, the V-type ATPase A subunit in the midgut epithelium is the putative target binding site of this compound . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, this compound was found to be eliminated slowly in rats, with a half-life of more than 8 hours . The systemic exposure of this compound showed significant differences between genders, with more than 10 times higher area under the concentration–time curve in female rats than in male rats .

Transport and Distribution

Given its insecticidal activity, it’s likely that this compound is transported to and concentrated in the midgut cells of certain insects .

Subcellular Localization

The subcellular localization of this compound is not fully understood. Fluorescence localization studies suggest that this compound binds to the midgut cells of M. separata larvae . This suggests that this compound may be directed to specific compartments or organelles within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Periplocoside N involves the extraction from the root powder of Periploca sepium Bunge. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar extraction and purification methods but on a larger scale. The use of large-scale chromatography and advanced purification techniques ensures the high purity of the compound for industrial applications .

Chemical Reactions Analysis

Types of Reactions: Periplocoside N undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated products, while reduction may result in the formation of deoxygenated products .

Scientific Research Applications

Periplocoside N has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Periplocoside N is part of a group of pregnane glycosides isolated from Periploca sepium Bunge. Similar compounds include:

  • Periplocoside A
  • Periplocoside E
  • Periplocoside X
  • Periplocoside M
  • Periplocoside NW

Compared to these compounds, this compound is unique in its specific insecticidal activity against the red imported fire ant . Each of these compounds has distinct chemical structures and biological activities, making them valuable for different research and industrial applications .

Properties

IUPAC Name

(2R,3S,4R,6S)-6-[(1S)-1-[(3S,8R,9S,10R,13S,14S,17R)-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethoxy]-2-methyloxane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O6/c1-15-24(30)22(29)14-23(32-15)33-16(2)27(31)12-9-21-19-6-5-17-13-18(28)7-10-25(17,3)20(19)8-11-26(21,27)4/h5,15-16,18-24,28-31H,6-14H2,1-4H3/t15-,16+,18+,19-,20+,21+,22-,23+,24-,25+,26+,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQSVACYEBUOKAY-NOQMFQFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC(C)C2(CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@H](C)[C@]2(CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O)C)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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